N-(tert-butoxycarbonyl)-N-methyl-L-methionine

Description

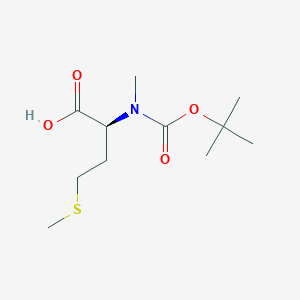

N-(tert-Butoxycarbonyl)-N-methyl-L-methionine (abbreviated as Boc-N-Me-L-Met) is a chemically modified derivative of the amino acid L-methionine. This compound features two protective groups: the tert-butoxycarbonyl (Boc) group, which shields the α-amino group, and a methyl group attached to the nitrogen atom. The Boc group is widely used in peptide synthesis to prevent unwanted side reactions during coupling steps, while the N-methylation enhances metabolic stability and alters conformational flexibility in peptide chains.

For instance, N-(tert-butoxycarbonyl)-L-methionine (Boc-L-Met, CAS 2488-15-5) shares the same methionine backbone and Boc protection but lacks the N-methyl group. It has a molecular formula of C₁₀H₁₉NO₄S, a molecular weight of 249.33 g/mol, and is non-hazardous under standard laboratory conditions. Boc-N-Me-L-Met likely exhibits similar solubility and stability profiles but with enhanced steric hindrance due to the additional methyl group.

Properties

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLASRJKXDLPTOJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butoxycarbonyl)-N-methyl-L-methionine typically involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the Boc group is introduced to protect the amino group of methionine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions: N-(tert-butoxycarbonyl)-N-methyl-L-methionine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions:

Deprotection: Common reagents include TFA, oxalyl chloride, and hydrochloric acid in organic solvents.

Substitution: Reagents such as iodine and acetyl chloride are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Synthetic Routes

- Reaction Conditions : The reaction is carried out at room temperature with purification through recrystallization or chromatography.

- Industrial Production : Automated synthesizers and continuous flow reactors are employed for large-scale production, optimizing conditions for high purity and yield.

Peptide Synthesis

Boc-N-Me-Met-OH is widely used as an intermediate in peptide synthesis due to its stability and ease of deprotection under mild acidic conditions. It allows for selective modifications without interfering with other functional groups, making it ideal for constructing complex peptides .

Biological Research

This compound plays a significant role in studying protein interactions and enzyme activities. It is utilized to explore the structure-function relationships of proteins, particularly those involving methionine residues .

Pharmaceutical Development

Boc-N-Me-Met-OH is pivotal in drug formulation, particularly for therapeutics targeting specific biological pathways. Its derivatives can act as enzyme inhibitors or modulators in various metabolic pathways, offering potential therapeutic benefits .

Chemical Biology

The compound facilitates chemoselective conjugation reactions, allowing researchers to label proteins at specific methionine residues without affecting other amino acids . This specificity is crucial for studying protein dynamics and interactions in complex biological systems.

Boc-N-Me-Met-OH exhibits various biological activities primarily through its role in peptide synthesis:

- Hormonal Functions : Peptides synthesized from this compound can act as hormones.

- Neurotransmitter Activity : Certain sequences may function as neurotransmitters.

- Enzyme Inhibition : Peptides derived from Boc-N-Me-Met-OH can inhibit specific enzymes, impacting metabolic pathways .

Case Study 1: Peptide Synthesis Efficiency

Research has demonstrated that using Boc-N-Me-Met-OH minimizes side reactions during peptide synthesis. A study showed that incorporating specific reagents could prevent oxidation and other undesired reactions during the cleavage of peptides containing methionine derivatives .

Case Study 2: Comparative Analysis

Comparative studies between Boc-N-Me-Met-OH and other methionine derivatives reveal differences in biological activity due to stereochemistry. The D-isomer of methionine exhibited distinct properties compared to its L-counterpart, affecting protein interactions and functionality .

Data Tables

| Property | Details |

|---|---|

| IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid |

| InChI | InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h8H,6-7H2,1-5H3,(H,13,14) |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O |

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N-methyl-L-methionine primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during reactions and can be selectively removed under specific conditions. The electrophilic character of reagents like oxalyl chloride facilitates the deprotection process .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

N-(tert-butoxycarbonyl)-N-methyl-L-methionine (Boc-Met) is a derivative of the amino acid methionine, known for its various biological activities and applications in medicinal chemistry and peptide synthesis. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Chemical Formula : C₁₄H₁₉NO₄S

- Molecular Weight : 299.37 g/mol

- Melting Point : 47-50 °C

- Boiling Point : 415.5 °C at 760 mmHg

- Density : 1.2 g/cm³

Boc-Met exhibits several mechanisms that contribute to its biological activity:

- Incorporation in Peptides : As a non-canonical amino acid, Boc-Met can be incorporated into peptides during synthesis, enhancing the stability and bioactivity of the resulting compounds. This is particularly relevant in developing peptide-based drugs where methionine's role is critical for activity.

- Influence on Anabolic Hormones : Studies indicate that amino acids and their derivatives, including Boc-Met, can influence the secretion of anabolic hormones, which are crucial for muscle growth and recovery during exercise .

- Antimicrobial Activity : Research has shown that modifications of methionine residues can lead to enhanced antimicrobial properties in peptides such as nisin. The incorporation of hydrophobic analogs has been linked to improved bioactivity against pathogenic strains .

1. Anticancer Activity

A study involving trifluoroselenomethionine (TFSeM), synthesized from Boc-Met, demonstrated enhanced cytotoxicity against HCT-116 human colon cancer cells compared to selenomethionine (SeM). The mechanism suggested that TFSeM's transformation into SeM within E. coli cells led to increased efficacy in inducing apoptosis in cancer cells .

2. Peptide Synthesis and Stability

The use of Boc-Met in solid-phase peptide synthesis (SPPS) has been highlighted for its ability to improve the yield and purity of synthesized peptides. Its role as a protecting group allows for selective reactions without compromising the integrity of sensitive side chains during synthesis processes .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| N-(tert-butoxycarbonyl)-L-methionine | Anabolic hormone influence | |

| Trifluoroselenomethionine | Anticancer activity | |

| Methionine derivatives | Antimicrobial properties |

Discussion

The biological activity of this compound is multifaceted, impacting areas such as cancer treatment through its derivatives and enhancing peptide synthesis methodologies. The ability to modify methionine residues opens new avenues for drug development, particularly in creating more effective antimicrobial agents and anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-(tert-butoxycarbonyl)-N-methyl-L-methionine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of N-methyl-L-methionine under anhydrous conditions. A common approach uses Boc anhydride (Boc₂O) in a mixture of dioxane/water (4:1) with sodium bicarbonate as a base. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track Boc incorporation . Post-synthesis, purification via recrystallization (e.g., using ethyl acetate/hexane) or silica gel chromatography ensures >95% purity. Purity validation should combine melting point analysis (48–51°C for Boc-L-Met) and elemental analysis (C, H, N, S) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm Boc group presence (tert-butyl peaks at δ ~1.4 ppm in ¹H NMR) and methyl substitution on the methionine nitrogen.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF should show [M+H]⁺ at m/z 249.32 (C₁₀H₁₉NO₄S).

- Optical Rotation : Verify chirality with specific rotation ([α]D²⁵ = -22° in methanol for Boc-L-Met) to distinguish from D-isomers .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection at 214 nm (peptide bond absorption) is standard. For trace analysis, LC-MS in positive ion mode enhances sensitivity. Calibration curves using certified reference materials (CRMs) are essential for accuracy. Note that Boc-protected compounds may require acidic mobile phases (0.1% TFA) to improve peak resolution .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl group influence the stability of N-methyl-L-methionine under acidic or oxidative conditions?

- Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) but stable in mild acidic/basic conditions (pH 4–8). For oxidative stability studies, expose the compound to H₂O₂ (1–5% v/v) and monitor sulfoxide formation via LC-MS. Methionine’s thioether group is prone to oxidation, but the Boc group may sterically hinder reactivity. Compare degradation kinetics with unprotected N-methyl-L-methionine to isolate Boc-specific effects .

Q. What strategies resolve contradictions in reported melting points or spectral data for Boc-protected methionine derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Use Karl Fischer titration to quantify water/solvent content.

- Cross-validate with high-resolution NMR (e.g., 600 MHz) to detect impurities. For example, Boc-L-Met’s melting point ranges from 48–51°C depending on crystallization solvents .

Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS) while minimizing side reactions?

- Methodological Answer : In SPPS, use Boc chemistry with Merrifield resin. Activate the carboxyl group with DCC/HOBt to form active esters. Key considerations:

- Deprotection : Remove Boc groups with TFA/dichloromethane (1:1) for 30 min.

- Side-Chain Protection : Methionine’s thioether typically remains unprotected, but consider tert-butylthio (S-tBu) protection if oxidation is a concern.

- Coupling Efficiency : Monitor with Kaiser ninhydrin tests; repeat couplings if <99% efficiency .

Q. What role does this compound play in studying methionine aminopeptidase (MetAP) activity?

- Methodological Answer : Boc-N-methyl-L-Met serves as a substrate analog to investigate MetAP’s specificity. Use kinetic assays with fluorogenic probes (e.g., L-methionine-7-amido-4-methylcoumarin) and compare hydrolysis rates. Methyl substitution on the nitrogen sterically hinders enzyme access, providing insights into active-site geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.